Cas no 923367-81-1 (9-ethyl-3-(4-fluorophenyl)methyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)

9-ethyl-3-(4-fluorophenyl)methyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione structure
923367-81-1 structure
商品名:9-ethyl-3-(4-fluorophenyl)methyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
CAS番号:923367-81-1
MF:C18H20FN5O2
メガワット:357.382106781006
CID:6201297
PubChem ID:16811999

9-ethyl-3-(4-fluorophenyl)methyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 9-ethyl-3-(4-fluorophenyl)methyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
    • AKOS004920996
    • 9-ethyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
    • F3234-0916
    • 9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
    • 923367-81-1
    • インチ: 1S/C18H20FN5O2/c1-3-22-9-4-10-23-14-15(20-17(22)23)21(2)18(26)24(16(14)25)11-12-5-7-13(19)8-6-12/h5-8H,3-4,9-11H2,1-2H3
    • InChIKey: PLNFKBNWWGFNAT-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)CN1C(N(C)C2=C(C1=O)N1C(=N2)N(CC)CCC1)=O

計算された属性

  • せいみつぶんしりょう: 357.16010306g/mol
  • どういたいしつりょう: 357.16010306g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 568
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

9-ethyl-3-(4-fluorophenyl)methyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3234-0916-5mg
9-ethyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
923367-81-1 90%+
5mg
$103.5 2023-04-26
Life Chemicals
F3234-0916-2μmol
9-ethyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
923367-81-1 90%+
2μl
$85.5 2023-04-26
Life Chemicals
F3234-0916-1mg
9-ethyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
923367-81-1 90%+
1mg
$81.0 2023-04-26
Life Chemicals
F3234-0916-4mg
9-ethyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
923367-81-1 90%+
4mg
$99.0 2023-04-26
Life Chemicals
F3234-0916-10mg
9-ethyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
923367-81-1 90%+
10mg
$118.5 2023-04-26
Life Chemicals
F3234-0916-10μmol
9-ethyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
923367-81-1 90%+
10μl
$103.5 2023-04-26
Life Chemicals
F3234-0916-5μmol
9-ethyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
923367-81-1 90%+
5μl
$94.5 2023-04-26
Life Chemicals
F3234-0916-3mg
9-ethyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
923367-81-1 90%+
3mg
$94.5 2023-04-26
Life Chemicals
F3234-0916-2mg
9-ethyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
923367-81-1 90%+
2mg
$88.5 2023-04-26
Life Chemicals
F3234-0916-15mg
9-ethyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
923367-81-1 90%+
15mg
$133.5 2023-04-26

9-ethyl-3-(4-fluorophenyl)methyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione 関連文献

9-ethyl-3-(4-fluorophenyl)methyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dioneに関する追加情報

Compound CAS No. 923367-81-1: A Comprehensive Overview

The compound with CAS No. 923367-81-1, commonly referred to as 9-Ethyl-3-(4-fluorophenyl)methyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of purine derivatives, which are well-known for their roles in various biological processes and their applications in drug development.

Pyrimido[1,2-g]purine derivatives like this compound are characterized by their unique bicyclic structure, which combines elements of both purine and pyrimidine rings. The presence of fluorine substituents on the aromatic ring further enhances its chemical reactivity and bioavailability. Recent studies have highlighted the potential of such compounds in targeting specific cellular pathways involved in diseases such as cancer and inflammatory disorders.

One of the most notable aspects of this compound is its fluorophenyl methyl group, which plays a crucial role in modulating its pharmacokinetic properties. Fluorinated aromatic compounds are often favored in drug design due to their improved stability and ability to penetrate biological membranes. This feature makes CAS No. 923367-81-1 a promising candidate for further exploration in preclinical studies.

The synthesis of 9-Ethyl-3-(4-fluorophenyl)methyl... involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed methodologies such as Suzuki coupling and Stille cross-coupling reactions to achieve high yields and purity levels. These advancements underscore the importance of continuous innovation in synthetic chemistry to meet the demands of modern drug discovery.

In terms of biological activity, this compound has shown remarkable selectivity towards certain kinases and enzymes that are implicated in pathological conditions. For instance, recent findings from in vitro assays suggest that it exhibits potent inhibitory effects on cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This property positions it as a potential lead compound for the development of anti-cancer therapies.

Moreover, the pyrimido[1,2-g]purine backbone of this compound provides a versatile platform for further functionalization. By introducing additional substituents at specific positions on the ring system, researchers can fine-tune its pharmacodynamic properties to enhance efficacy and reduce off-target effects. Such modifications are currently being explored in ongoing research projects worldwide.

The integration of computational chemistry tools has also played a pivotal role in understanding the molecular interactions of CAS No. 923367-81-1 with its target proteins. Molecular docking studies have revealed that the compound forms stable interactions with critical residues in the active sites of its target enzymes. These insights are invaluable for guiding medicinal chemists in designing more potent analogs.

Looking ahead, the development pipeline for this compound is expected to accelerate as more data becomes available from animal studies. Preclinical trials are currently underway to assess its safety profile and therapeutic index. If successful, it could pave the way for clinical trials targeting patients with refractory cancers or chronic inflammatory diseases.

In conclusion, CAS No. 923367-81-1 represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activity make it a compelling candidate for further investigation. As research progresses, it is anticipated that this compound will contribute to the discovery of novel therapeutic agents with enhanced efficacy and reduced side effects.

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